REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[C:4](SC)[C:5]2[N:11]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1.[Na].[CH2:22]([OH:24])[CH3:23]>>[NH2:1][C:2]1[N:3]=[C:4]([O:24][CH2:22][CH3:23])[C:5]2[N:11]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1 |^1:20|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)SC
|
Name
|
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by silica gel flash chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of ethanol and dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(C2=C(N1)C=CC(=N2)C2=CC=C(C=C2)F)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 490 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |